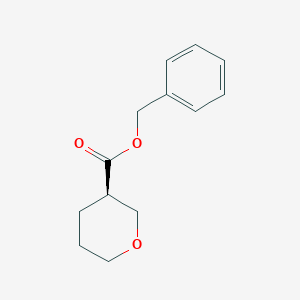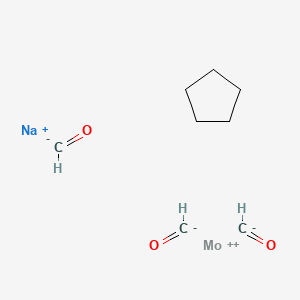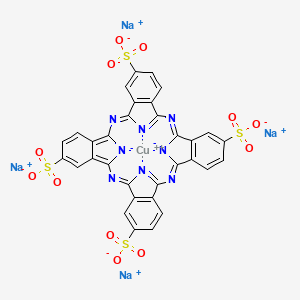
4-Chloro-2-methoxy-5-nitrobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-methoxy-5-nitrobenzonitrile is an organic compound with the molecular formula C8H5ClN2O3. It is a light yellow solid that is used in various chemical and industrial applications. This compound is known for its unique chemical structure, which includes a chloro, methoxy, and nitro group attached to a benzonitrile core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Chloro-2-methoxy-5-nitrobenzonitrile can be synthesized through several methods. One common method involves the reaction of 4-chloro-2-methoxy-5-nitrobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then dehydrated to yield the nitrile compound. The reaction typically requires acidic conditions and elevated temperatures to proceed efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate the use of catalysts to enhance reaction rates and reduce the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-methoxy-5-nitrobenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Substituted benzonitriles with various functional groups.
Reduction: 4-Chloro-2-methoxy-5-aminobenzonitrile.
Oxidation: 4-Chloro-2-methoxy-5-nitrobenzoic acid.
Aplicaciones Científicas De Investigación
4-Chloro-2-methoxy-5-nitrobenzonitrile is utilized in several scientific research fields:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-chloro-2-methoxy-5-nitrobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can covalently modify proteins, leading to changes in their activity. The chloro and methoxy groups can also participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Nitrobenzonitrile: Lacks the chloro and methoxy groups, making it less reactive in certain substitution reactions.
2-Methoxy-4-nitrobenzonitrile: Similar structure but with different positioning of the chloro group, leading to variations in reactivity and applications.
2-Chloro-5-nitrobenzonitrile: Similar but lacks the methoxy group, affecting its solubility and reactivity.
Uniqueness
4-Chloro-2-methoxy-5-nitrobenzonitrile is unique due to the presence of all three functional groups (chloro, methoxy, and nitro) on the benzonitrile core. This combination of groups provides a versatile platform for various chemical transformations and applications in research and industry.
Propiedades
Fórmula molecular |
C8H5ClN2O3 |
|---|---|
Peso molecular |
212.59 g/mol |
Nombre IUPAC |
4-chloro-2-methoxy-5-nitrobenzonitrile |
InChI |
InChI=1S/C8H5ClN2O3/c1-14-8-3-6(9)7(11(12)13)2-5(8)4-10/h2-3H,1H3 |
Clave InChI |
NXGOJSOVJVXGIU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1C#N)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Phenylindeno[1,2-b]carbazol-11(5H)-one](/img/structure/B12099747.png)


![2,3,12,13-Tetrathia-9,16-diazapentacyclo[12.6.0.04,11.05,9.016,20]icosane](/img/structure/B12099765.png)



![1,3-dichloro-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B12099787.png)

![4-Bromo-5-[(4-methoxyphenyl)methoxymethyl]-1,3-dimethyl-pyrazole](/img/structure/B12099797.png)

![2-[(Dimethylamino)methylene]cyclohexanone](/img/structure/B12099811.png)

